Cas no 1339694-88-0 (1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride)

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride
- 1H-Imidazole-4-sulfonyl chloride, 1-(1-methylpropyl)-
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- インチ: 1S/C7H11ClN2O2S/c1-3-6(2)10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3
- InChIKey: ASFFQUTUDZAARR-UHFFFAOYSA-N
- SMILES: C1N(C(C)CC)C=C(S(Cl)(=O)=O)N=1
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-108452-0.05g |
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |
1339694-88-0 | 95% | 0.05g |
$202.0 | 2023-10-27 | |
Chemenu | CM416110-250mg |
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |
1339694-88-0 | 95%+ | 250mg |
$*** | 2023-03-28 | |
A2B Chem LLC | AV46098-1g |
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |
1339694-88-0 | 95% | 1g |
$952.00 | 2024-04-20 | |
Aaron | AR01A0SE-500mg |
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |
1339694-88-0 | 95% | 500mg |
$959.00 | 2025-02-08 | |
A2B Chem LLC | AV46098-2.5g |
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |
1339694-88-0 | 95% | 2.5g |
$1832.00 | 2024-04-20 | |
1PlusChem | 1P01A0K2-500mg |
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |
1339694-88-0 | 95% | 500mg |
$895.00 | 2025-03-04 | |
1PlusChem | 1P01A0K2-5g |
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |
1339694-88-0 | 95% | 5g |
$3183.00 | 2023-12-22 | |
Aaron | AR01A0SE-2.5g |
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |
1339694-88-0 | 95% | 2.5g |
$2373.00 | 2023-12-16 | |
A2B Chem LLC | AV46098-50mg |
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |
1339694-88-0 | 95% | 50mg |
$248.00 | 2024-04-20 | |
A2B Chem LLC | AV46098-100mg |
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |
1339694-88-0 | 95% | 100mg |
$352.00 | 2024-04-20 |
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chlorideに関する追加情報
Research Brief on 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS: 1339694-88-0): Recent Advances and Applications
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS: 1339694-88-0) is a specialized sulfonyl chloride derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of enzyme inhibitors and targeted therapeutics. Recent studies have highlighted its potential in drug discovery, owing to its unique reactivity and ability to modify biomolecules. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and mechanistic insights.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride as a key building block for the development of covalent inhibitors targeting cysteine proteases. The study demonstrated that the sulfonyl chloride moiety facilitates selective modification of active-site cysteine residues, leading to potent and irreversible inhibition. This approach has been applied to the design of inhibitors for SARS-CoV-2 main protease (Mpro), showcasing the compound's relevance in antiviral drug development. The researchers employed a combination of molecular docking and kinetic assays to validate the inhibitory activity, providing a robust framework for future applications.
Another notable application of 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride is in the field of chemical proteomics. A study in ACS Chemical Biology detailed its use as a reactive probe for labeling and identifying sulfenylated proteins in cellular environments. The compound's ability to selectively react with sulfenic acid modifications (-SOH) on proteins enables the mapping of redox-sensitive cysteine residues, which are critical for understanding oxidative stress responses. This technique has been instrumental in uncovering novel redox-regulated pathways, offering insights into diseases such as cancer and neurodegenerative disorders.
The synthesis and scalability of 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride have also been addressed in recent literature. A patent filed by a leading pharmaceutical company describes an optimized synthetic route that improves yield and purity while reducing the use of hazardous reagents. This advancement is particularly significant for industrial-scale production, ensuring the compound's availability for high-throughput screening and large-scale drug development projects. The patent highlights the importance of green chemistry principles in the synthesis of sulfonyl chloride derivatives.
In conclusion, 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS: 1339694-88-0) continues to be a valuable tool in chemical biology and drug discovery. Its applications span from covalent inhibitor design to redox proteomics, demonstrating its versatility and potential for future research. Ongoing studies are expected to further elucidate its mechanistic roles and expand its utility in therapeutic development. Researchers are encouraged to explore its derivatives and novel applications to harness its full potential in addressing unmet medical needs.
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